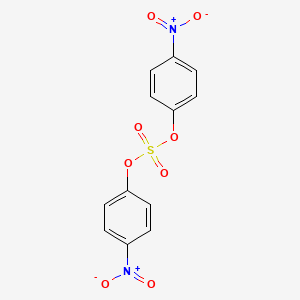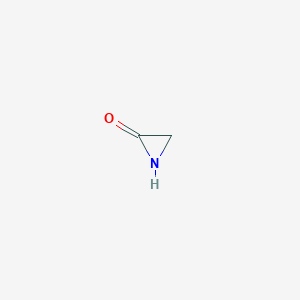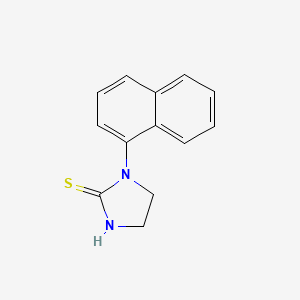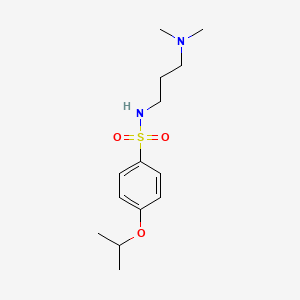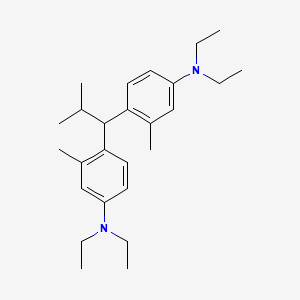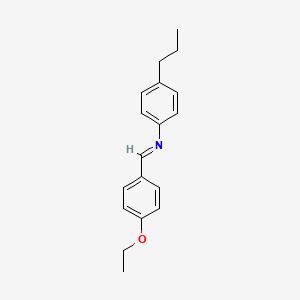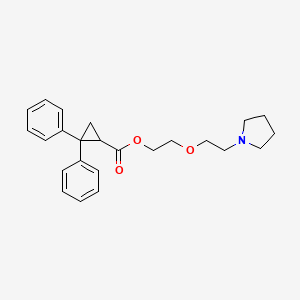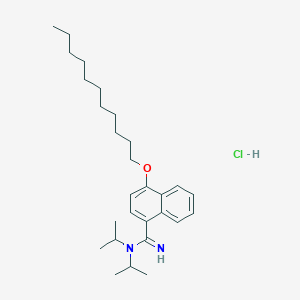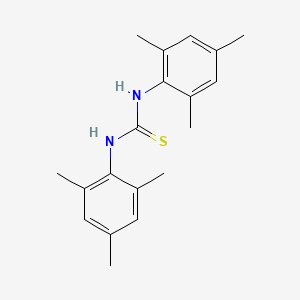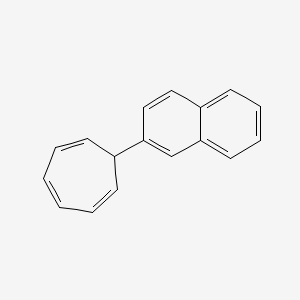
2-Chloroethyl ethyl (1-ethoxyethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl ethyl (1-ethoxyethyl)phosphonate is an organophosphorus compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a chloroethyl group, an ethyl group, and an ethoxyethyl group attached to a phosphonate moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl ethyl (1-ethoxyethyl)phosphonate typically involves the reaction of ethyl phosphonate with 2-chloroethanol and 1-ethoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl ethyl (1-ethoxyethyl)phosphonate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The phosphonate group can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted phosphonates with various functional groups.
Oxidation Reactions: The major products are aldehydes, ketones, or acids depending on the extent of oxidation.
Reduction Reactions: The major products are phosphine derivatives.
Scientific Research Applications
2-Chloroethyl ethyl (1-ethoxyethyl)phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloroethyl ethyl (1-ethoxyethyl)phosphonate involves its interaction with specific molecular targets and pathways. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The phosphonate group can act as a ligand, coordinating with metal ions or enzymes to modulate their activity. The ethoxyethyl group can be metabolized to release active intermediates that participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl ethyl ether: Similar in structure but lacks the phosphonate group.
2-Chloroethyl ethyl phosphonate: Similar but lacks the ethoxyethyl group.
Ethyl (1-ethoxyethyl)phosphonate: Similar but lacks the chloroethyl group.
Uniqueness
2-Chloroethyl ethyl (1-ethoxyethyl)phosphonate is unique due to the presence of all three functional groups (chloroethyl, ethyl, and ethoxyethyl) attached to the phosphonate moiety. This unique combination allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
33354-30-2 |
|---|---|
Molecular Formula |
C8H18ClO4P |
Molecular Weight |
244.65 g/mol |
IUPAC Name |
1-[2-chloroethoxy(ethoxy)phosphoryl]-1-ethoxyethane |
InChI |
InChI=1S/C8H18ClO4P/c1-4-11-8(3)14(10,12-5-2)13-7-6-9/h8H,4-7H2,1-3H3 |
InChI Key |
DLVSWEPINABUCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)P(=O)(OCC)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


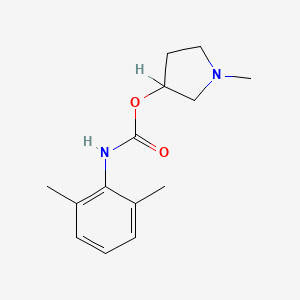

![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline](/img/structure/B14675911.png)
